![molecular formula C15H13NO4S B2608775 3-{2-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid CAS No. 900019-10-5](/img/structure/B2608775.png)
3-{2-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid
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Description
3-{2-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid is a chemical compound with the molecular formula C15H13NO4S and a molar mass of 303.33 . It is also known by its CAS number: 900019-10-5 .
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C15H13NO4S. It consists of a cyclopropylcarbonyl group attached to an amino group, which is further connected to a phenoxy group. This entire structure is then attached to a thiophene ring with a carboxylic acid group .Scientific Research Applications
Cyclopropane Derivatives in Drug Discovery
Cyclopropane Functionalities
Cyclopropane-containing compounds, such as aryl α,β,β-trifluorocyclopropanes, have been reported for their novel application in drug discovery due to their unique chemical stability and lipophilicity comparable to -CF3 groups. These properties make cyclopropane motifs valuable for designing new drugs with enhanced pharmacokinetic profiles (Thomson et al., 2018).
Thiophene Moieties in Organic Synthesis
Thiophene Derivatives
Thiophene and its derivatives are crucial in organic chemistry and materials science due to their electronic properties. For example, the palladium-catalyzed perarylation of 3-thiophene- and 3-furancarboxylic acids, which involves C-H bond cleavage and decarboxylation, provides a method to synthesize tetraarylated products. This reaction highlights the versatility of thiophene moieties in constructing complex aromatic systems, which could be relevant to the applications of "3-{2-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid" in materials science or as intermediates in organic synthesis (Nakano et al., 2008).
properties
IUPAC Name |
3-[2-(cyclopropanecarbonylamino)phenoxy]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-14(9-5-6-9)16-10-3-1-2-4-11(10)20-12-7-8-21-13(12)15(18)19/h1-4,7-9H,5-6H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMZZOVHDLZEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2OC3=C(SC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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